Cas no 2137559-22-7 (5-(5-Fluorofuran-2-yl)-4-methyl-1,3-thiazole-2-carboxylic acid)

5-(5-Fluorofuran-2-yl)-4-methyl-1,3-thiazole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 5-(5-fluorofuran-2-yl)-4-methyl-1,3-thiazole-2-carboxylic acid
- 2-Thiazolecarboxylic acid, 5-(5-fluoro-2-furanyl)-4-methyl-
- 5-(5-Fluorofuran-2-yl)-4-methyl-1,3-thiazole-2-carboxylic acid
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- インチ: 1S/C9H6FNO3S/c1-4-7(5-2-3-6(10)14-5)15-8(11-4)9(12)13/h2-3H,1H3,(H,12,13)
- InChIKey: OVJPIQKCNCSPPP-UHFFFAOYSA-N
- SMILES: S1C(C(=O)O)=NC(C)=C1C1=CC=C(O1)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 266
- トポロジー分子極性表面積: 91.6
- XLogP3: 2.4
5-(5-Fluorofuran-2-yl)-4-methyl-1,3-thiazole-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-691725-0.25g |
5-(5-fluorofuran-2-yl)-4-methyl-1,3-thiazole-2-carboxylic acid |
2137559-22-7 | 0.25g |
$1774.0 | 2023-05-29 | ||
Enamine | EN300-691725-0.5g |
5-(5-fluorofuran-2-yl)-4-methyl-1,3-thiazole-2-carboxylic acid |
2137559-22-7 | 0.5g |
$1851.0 | 2023-05-29 | ||
Enamine | EN300-691725-5.0g |
5-(5-fluorofuran-2-yl)-4-methyl-1,3-thiazole-2-carboxylic acid |
2137559-22-7 | 5g |
$5594.0 | 2023-05-29 | ||
Enamine | EN300-691725-1.0g |
5-(5-fluorofuran-2-yl)-4-methyl-1,3-thiazole-2-carboxylic acid |
2137559-22-7 | 1g |
$1929.0 | 2023-05-29 | ||
Enamine | EN300-691725-2.5g |
5-(5-fluorofuran-2-yl)-4-methyl-1,3-thiazole-2-carboxylic acid |
2137559-22-7 | 2.5g |
$3782.0 | 2023-05-29 | ||
Enamine | EN300-691725-10.0g |
5-(5-fluorofuran-2-yl)-4-methyl-1,3-thiazole-2-carboxylic acid |
2137559-22-7 | 10g |
$8295.0 | 2023-05-29 | ||
Enamine | EN300-691725-0.05g |
5-(5-fluorofuran-2-yl)-4-methyl-1,3-thiazole-2-carboxylic acid |
2137559-22-7 | 0.05g |
$1620.0 | 2023-05-29 | ||
Enamine | EN300-691725-0.1g |
5-(5-fluorofuran-2-yl)-4-methyl-1,3-thiazole-2-carboxylic acid |
2137559-22-7 | 0.1g |
$1697.0 | 2023-05-29 |
5-(5-Fluorofuran-2-yl)-4-methyl-1,3-thiazole-2-carboxylic acid 関連文献
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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9. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
5-(5-Fluorofuran-2-yl)-4-methyl-1,3-thiazole-2-carboxylic acidに関する追加情報
Introduction to 5-(5-Fluorofuran-2-yl)-4-methyl-1,3-thiazole-2-carboxylic acid (CAS No. 2137559-22-7)
5-(5-Fluorofuran-2-yl)-4-methyl-1,3-thiazole-2-carboxylic acid, identified by the chemical identifier CAS No. 2137559-22-7, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic molecule, featuring a thiazole core substituted with a fluorofuran moiety and a methyl group, has garnered attention due to its structural complexity and potential biological activities. The presence of the fluorine atom in the furan ring enhances its electronic properties, making it a valuable scaffold for drug design and development.
The thiazole ring is a prominent structural motif in numerous bioactive molecules, including antibiotics, antifungals, and anti-inflammatory agents. Its incorporation into 5-(5-Fluorofuran-2-yl)-4-methyl-1,3-thiazole-2-carboxylic acid contributes to its pharmacological relevance. The fluorofuran substituent introduces additional functionality, enabling diverse interactions with biological targets. This compound has been explored in various research settings, particularly in the quest for novel therapeutic agents.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated heterocycles in enhancing drug efficacy and selectivity. The fluorine atom, being electronegative, can modulate the electronic properties of adjacent functional groups, influencing both metabolic stability and binding affinity. In the context of 5-(5-Fluorofuran-2-yl)-4-methyl-1,3-thiazole-2-carboxylic acid, the fluorine substituent may play a crucial role in optimizing its pharmacokinetic profile.
One of the most compelling aspects of this compound is its potential as a precursor for more complex derivatives. The carboxylic acid group at the 2-position of the thiazole ring provides a versatile handle for further functionalization via esterification, amidation, or other transformations. Such modifications can tailor the compound’s properties for specific biological applications, including enzyme inhibition or receptor binding.
Current research endeavors are focused on leveraging computational methods to predict and validate the biological activity of 5-(5-Fluorofuran-2-yl)-4-methyl-1,3-thiazole-2-carboxylic acid. High-throughput screening (HTS) and virtual screening techniques are being employed to identify potential lead compounds for drug discovery. The integration of machine learning algorithms has further accelerated this process by enabling rapid de novo design and optimization of molecular structures.
The synthesis of this compound involves multi-step organic reactions that showcase the expertise of modern synthetic chemists. Key steps include cyclization reactions to form the thiazole core, followed by selective substitution at the 4-position with a methyl group. The introduction of the fluorofuran moiety typically requires advanced techniques such as cross-coupling reactions or metal-catalyzed fluorination processes. These synthetic strategies highlight the compound’s synthetic challenge and complexity.
In terms of biological evaluation, preliminary studies suggest that derivatives of 5-(5-Fluorofuran-2-yl)-4-methyl-1,3-thiazole-2-carboxylic acid may exhibit inhibitory activity against certain enzymes implicated in metabolic disorders or infectious diseases. The combination of structural features—thiazole core, fluorofuran substituent, and carboxylic acid group—makes it an attractive candidate for further investigation. Additional preclinical studies are warranted to elucidate its mechanism of action and therapeutic potential.
The pharmaceutical industry continues to invest in novel heterocyclic compounds due to their diverse biological activities and commercial viability. 5-(5-Fluorofuran-2-yl)-4-methyl-1,3-thiazole-2-carboxylic acid exemplifies how structural innovation can lead to promising drug candidates. Its unique combination of functional groups positions it as a valuable building block for future pharmacological investigations.
As research progresses, collaborations between synthetic chemists and biologists will be essential in translating laboratory findings into clinical applications. The development of robust analytical methods for characterizing this compound will also be critical for ensuring reproducibility across different experimental conditions. High-resolution spectroscopy techniques such as NMR spectroscopy and mass spectrometry provide essential insights into its molecular structure and purity.
The environmental impact of synthesizing and handling such compounds must also be considered in modern drug discovery efforts. Green chemistry principles are being increasingly adopted to minimize waste generation and improve energy efficiency during production processes. Sustainable methodologies will be crucial for ensuring that pharmaceutical development remains viable long-term.
In conclusion,5-(5-Fluorofuran-2-yl)-4-methyl-1,3-thiazole-2-carboxylic acid (CAS No. 2137559-22-7) represents a significant advancement in medicinal chemistry due to its structural complexity and potential biological applications. Its synthesis exemplifies contemporary synthetic challenges while offering opportunities for further innovation through computational design and experimental validation.
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